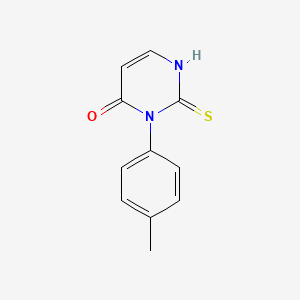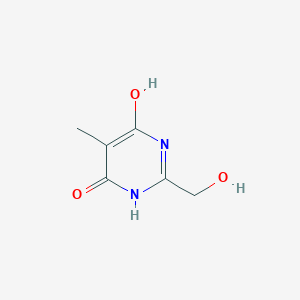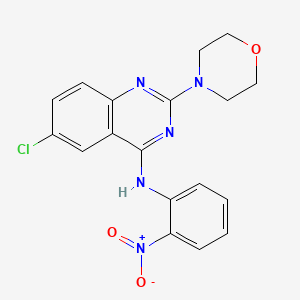
3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indolin-2-one core, a morpholine ring, and a nitrobenzylidene group, which contribute to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one typically involves the condensation of 3-nitrobenzaldehyde with indolin-2-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The morpholine ring is introduced through a nucleophilic substitution reaction, where morpholine reacts with the intermediate product to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The morpholine ring can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which may exhibit different biological activities and properties.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The nitro group and morpholine ring play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 2-(4-Morpholino-3-nitrobenzylidene)indolin-3-one
- 3-(4-Morpholino-2-nitrobenzylidene)indolin-2-one
- 3-(4-Morpholino-3-nitrobenzylidene)indolin-3-one
Uniqueness
3-(4-Morpholino-3-nitrobenzylidene)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the morpholine ring and nitro group enhances its biological activity and makes it a valuable compound for research and development in various fields.
特性
分子式 |
C19H17N3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
(3Z)-3-[(4-morpholin-4-yl-3-nitrophenyl)methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C19H17N3O4/c23-19-15(14-3-1-2-4-16(14)20-19)11-13-5-6-17(18(12-13)22(24)25)21-7-9-26-10-8-21/h1-6,11-12H,7-10H2,(H,20,23)/b15-11- |
InChIキー |
JODRYGWPCNNWBH-PTNGSMBKSA-N |
異性体SMILES |
C1COCCN1C2=C(C=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O)[N+](=O)[O-] |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)C=C3C4=CC=CC=C4NC3=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


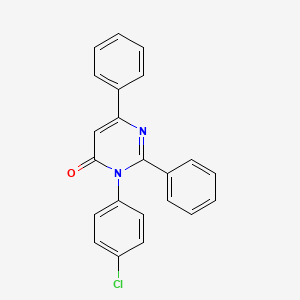
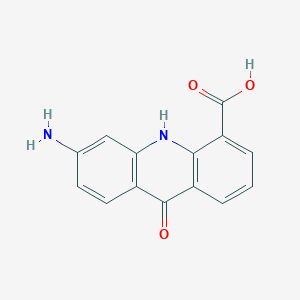
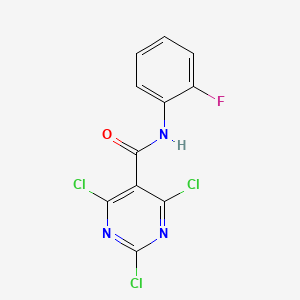
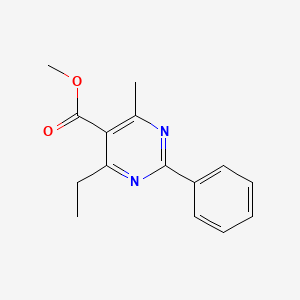

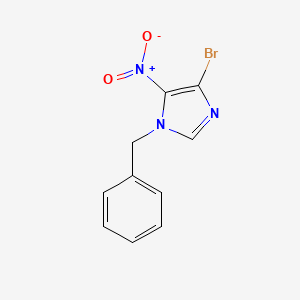
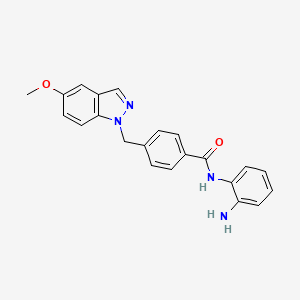
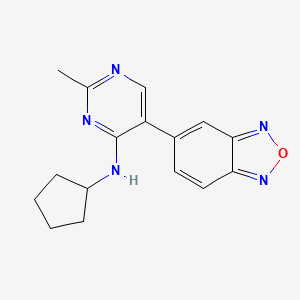
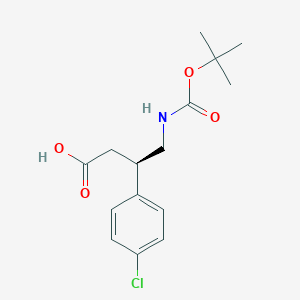
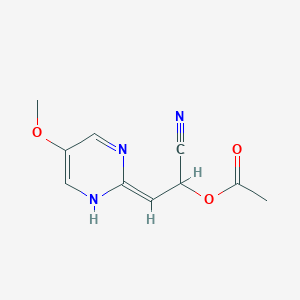
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
